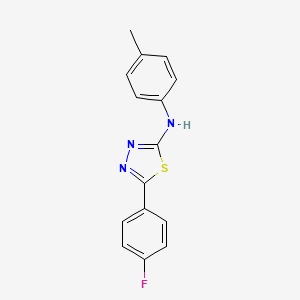5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine
CAS No.: 827580-65-4
Cat. No.: VC17295705
Molecular Formula: C15H12FN3S
Molecular Weight: 285.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 827580-65-4 |
|---|---|
| Molecular Formula | C15H12FN3S |
| Molecular Weight | 285.3 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C15H12FN3S/c1-10-2-8-13(9-3-10)17-15-19-18-14(20-15)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,17,19) |
| Standard InChI Key | GYCSRRWSJQIXGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
The molecular formula of 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine is C15H12FN3S, with a molecular weight of 285.35 g/mol. The compound’s structure integrates a 1,3,4-thiadiazole core, a fluorophenyl group, and a p-tolyl substituent, which collectively influence its electronic and steric properties.
Structural Characterization
The presence of fluorine at the para position of the phenyl ring enhances electronegativity, potentially improving binding affinity to biological targets. The p-tolyl group contributes hydrophobic interactions, which may enhance membrane permeability . Key spectral data inferred from analogous compounds include:
-
IR Spectroscopy: Peaks near 3060 cm⁻¹ (C-H aromatic stretching), 1480–1450 cm⁻¹ (C=N and C-N vibrations), and 1250 cm⁻¹ (C-F stretching) .
-
NMR Spectroscopy:
| Property | Value |
|---|---|
| Molecular Formula | C15H12FN3S |
| Molecular Weight | 285.35 g/mol |
| IUPAC Name | N-(4-methylphenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
| Predicted LogP | 3.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (N and S atoms) |
Synthesis and Optimization
The synthesis of 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine can be inferred from methods used for analogous thiadiazoles . A typical pathway involves:
Reaction Pathway
-
Esterification: 4-Fluorobenzoic acid is converted to its methyl ester using methanol and sulfuric acid.
-
Hydrazide Formation: The ester reacts with hydrazine hydrate to form 4-fluorobenzhydrazide.
-
Cyclization: Treatment with carbon disulfide (CS₂) under basic conditions yields 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.
-
N-Substitution: Reaction with p-toluidine in the presence of a coupling agent (e.g., DCC) introduces the p-tolyl group .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO and dichloromethane; poorly soluble in water (<0.1 mg/mL at 25°C).
-
Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the thiadiazole ring’s susceptibility to hydrolysis .
Thermal Properties
Biological Activities and Mechanisms
While direct data on this compound is scarce, structurally related thiadiazoles exhibit diverse bioactivities:
Antitumor Activity
Thiadiazoles inhibit cancer cell proliferation by interfering with tubulin polymerization or DNA replication. For example, 5-phenyl analogs exhibit IC₅₀ values of 12–25 μM against MCF-7 breast cancer cells.
Antiviral Applications
Sulfonamide-thiadiazole hybrids demonstrate anti-TMV (tobacco mosaic virus) activity, with 50% inhibition at 500 μg/mL . The fluorine atom may improve metabolic stability, prolonging antiviral effects.
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the fluorophenyl and p-tolyl groups to optimize potency.
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
-
Target Identification: Proteomic studies to identify binding partners (e.g., enzymes, receptors).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume